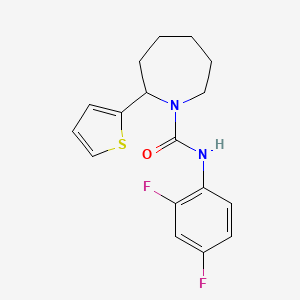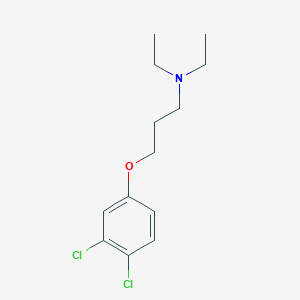
6,11-bis(phenylthio)-5,12-tetracenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11-bis(phenylthio)-5,12-tetracenedione, also known as TPD, is a yellow solid compound that has been widely used in scientific research due to its unique properties. TPD is a highly conjugated molecule that exhibits strong electron-accepting ability, making it a useful material for various applications in organic electronics, optoelectronics, and photovoltaics.
Mechanism of Action
The mechanism of action of 6,11-bis(phenylthio)-5,12-tetracenedione in organic electronics and optoelectronics is based on its strong electron-accepting ability and its ability to transport holes. In OLEDs, 6,11-bis(phenylthio)-5,12-tetracenedione acts as a hole-transporting material, allowing for efficient electron-hole recombination and light emission. In OFETs, 6,11-bis(phenylthio)-5,12-tetracenedione acts as a p-type semiconductor, allowing for the efficient transport of holes. In DSSCs, 6,11-bis(phenylthio)-5,12-tetracenedione acts as a sensitizer, absorbing light and transferring electrons to the TiO2 electrode.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 6,11-bis(phenylthio)-5,12-tetracenedione due to its primarily industrial and scientific use. However, some studies have suggested that 6,11-bis(phenylthio)-5,12-tetracenedione may have potential applications in biomedical imaging and drug delivery due to its fluorescence properties and ability to transport molecules.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6,11-bis(phenylthio)-5,12-tetracenedione is its strong electron-accepting ability, which makes it a useful material for various applications in organic electronics and optoelectronics. 6,11-bis(phenylthio)-5,12-tetracenedione is also relatively easy to synthesize and purify, making it a readily available material for scientific research. However, one of the main limitations of 6,11-bis(phenylthio)-5,12-tetracenedione is its low solubility in common solvents, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for 6,11-bis(phenylthio)-5,12-tetracenedione research, including:
1. Developing new synthesis methods to improve the solubility and stability of 6,11-bis(phenylthio)-5,12-tetracenedione.
2. Exploring the potential applications of 6,11-bis(phenylthio)-5,12-tetracenedione in biomedical imaging and drug delivery.
3. Investigating the use of 6,11-bis(phenylthio)-5,12-tetracenedione in organic electronics and optoelectronics for energy storage and conversion.
4. Studying the mechanism of action of 6,11-bis(phenylthio)-5,12-tetracenedione in various applications to improve its efficiency and performance.
5. Developing new derivatives of 6,11-bis(phenylthio)-5,12-tetracenedione with improved properties for specific applications.
Conclusion
In conclusion, 6,11-bis(phenylthio)-5,12-tetracenedione is a highly conjugated molecule that exhibits strong electron-accepting ability, making it a useful material for various applications in organic electronics, optoelectronics, and photovoltaics. The synthesis method of 6,11-bis(phenylthio)-5,12-tetracenedione involves the reaction of 2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone with phenylthiol in the presence of a catalyst. 6,11-bis(phenylthio)-5,12-tetracenedione has potential applications in biomedical imaging and drug delivery, as well as in organic electronics and optoelectronics for energy storage and conversion. However, the low solubility of 6,11-bis(phenylthio)-5,12-tetracenedione in common solvents can make it difficult to work with in lab experiments. Further research is needed to improve the solubility and stability of 6,11-bis(phenylthio)-5,12-tetracenedione and to explore its potential applications in various fields.
Synthesis Methods
The synthesis method of 6,11-bis(phenylthio)-5,12-tetracenedione involves the reaction of 2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone with phenylthiol in the presence of a catalyst. The product is then purified through recrystallization and characterized using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Scientific Research Applications
6,11-bis(phenylthio)-5,12-tetracenedione has been extensively studied for its potential applications in organic electronics, optoelectronics, and photovoltaics. 6,11-bis(phenylthio)-5,12-tetracenedione has been used as a hole-transporting material in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). 6,11-bis(phenylthio)-5,12-tetracenedione has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) and as a fluorescent probe in biological imaging.
properties
IUPAC Name |
6,11-bis(phenylsulfanyl)tetracene-5,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O2S2/c31-27-21-15-7-8-16-22(21)28(32)26-25(27)29(33-19-11-3-1-4-12-19)23-17-9-10-18-24(23)30(26)34-20-13-5-2-6-14-20/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRDDBKQTKBMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C4=CC=CC=C42)SC5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,11-Bis(phenylsulfanyl)tetracene-5,12-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4929006.png)
![3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4929010.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide](/img/structure/B4929011.png)
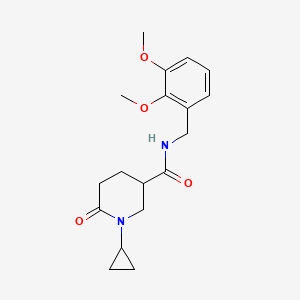
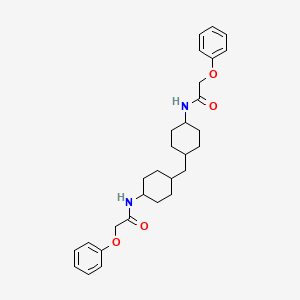
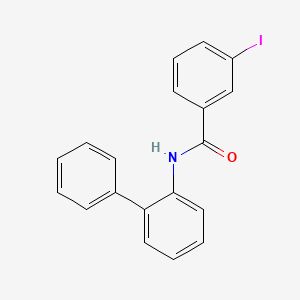
![N,N-bis(2-hydroxyethyl)-3-methoxy-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B4929064.png)


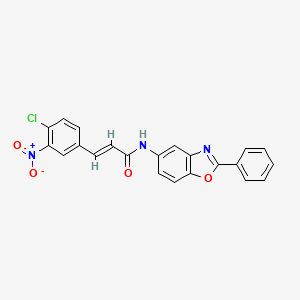
![N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B4929096.png)
